molecular formula C12H15N3O3 B8045090 tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B8045090
M. Wt: 249.27 g/mol
InChI Key: MYJZYQJOXJNACN-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS: 1036389-72-6) is a bicyclic heteroaromatic compound featuring an indazole core substituted with a tert-butyl carbamate group at the 1-position and an amino group at the 5-position. Its molecular formula is $ \text{C}{12}\text{H}{15}\text{N}3\text{O}3 $, with a molecular weight of 249.27 g/mol. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of opioid analogs and kinase inhibitors, owing to its rigid indazole scaffold and functional versatility .

The synthesis of this compound typically involves tert-butoxycarbonyl (Boc) protection of the indazole nitrogen. For example, reacting precursor amines with tert-butyl 2,2,2-trichloroacetamidate or dimethylformamide di-tert-butyl acetal yields the Boc-protected derivative with moderate to high efficiency (43–71% yields) . Notably, the tert-butyl group enhances steric protection, improving stability during subsequent reactions, though it may be susceptible to cleavage under strongly acidic or high-temperature conditions .

Properties

IUPAC Name

tert-butyl 5-amino-3-oxo-2H-indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJZYQJOXJNACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves hydrogenating a nitro-substituted indazole precursor. For example, tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is reduced to the target amine using hydrogen gas and palladium on activated carbon (Pd/C) in tetrahydrofuran (THF) at ambient temperature and pressure.

Key Steps :

  • Dissolution of the nitro precursor in THF.

  • Addition of 10% Pd/C catalyst (5–10 wt%).

  • Hydrogenation at 20°C under 760 Torr for 2 hours.

  • Filtration and solvent removal to isolate the product.

Optimization Data :

ParameterValueSource
Catalyst10% Pd/C
SolventTHF
Temperature20°C
Pressure760 Torr
Reaction Time2 hours
Yield90%

Substrate Scope and Limitations

This method is highly efficient for nitro-to-amine conversions but requires strict control over catalyst loading and hydrogen pressure to avoid over-reduction. Side reactions, such as debenzylation or ring saturation, are minimized in THF due to its moderate polarity.

Multi-Step Synthesis with pH-Controlled Condensation

Patent-Based Methodology

A patent (CS203945B2) detailing the synthesis of 3-amino-5-(tert-butyl)isoxazole highlights critical pH control techniques applicable to indazole systems. Although the substrate differs, the protocol’s emphasis on maintaining pH 6.2–7.3 during condensation reactions is transferable:

Procedure :

  • React pivaloylacetonitrile with hydroxylamine hydrochloride in aqueous NaOH.

  • Adjust pH to 6.4–7.0 using HCl or NaOH.

  • Reflux for 22 hours to achieve cyclization.

Outcome :

  • 56% yield of the desired isomer.

  • Byproducts (e.g., 5-amino-3-(tert-butyl)isoxazole) minimized via pH stabilization.

Application to Indazole Synthesis

Adapting this approach to this compound would involve:

  • Condensing a tert-butyl-protected β-ketoester with hydrazine.

  • pH-controlled cyclization to form the 3-oxo-2,3-dihydroindazole core.

Industrial-Scale Production Considerations

Catalyst Recycling and Solvent Selection

Industrial protocols prioritize cost efficiency and sustainability:

  • Catalyst Recovery : Pd/C catalysts are filtered and reused, reducing metal waste.

  • Solvent Systems : Isopropyl alcohol (IPA) is favored for its low toxicity and ease of removal.

Example Protocol :

  • Reaction of 4-chloro-2-(3-fluoro-4-phenylphenyl)-7-methoxyquinazolin-6-yl acetate with tert-butyl 5-amino-1H-indazole-1-carboxylate in IPA at 95°C for 5 hours.

  • Yield: 59% after crystallization.

Comparative Analysis of Methods

MethodYieldConditionsScalabilityCost Efficiency
Catalytic Hydrogenation90%H₂, Pd/C, THF, 20°CHighModerate
Diazotization80–85%HNO₂, RT, aqueous acidModerateLow
pH-Controlled Condensation56%Reflux, pH 6.2–7.3LowHigh

Key Insights :

  • Catalytic hydrogenation offers the highest yield and scalability but requires costly Pd/C.

  • Diazotization is rapid but less suited for tert-butyl-protected substrates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated its ability to inhibit cell proliferation in breast and lung cancer models, suggesting potential as an anticancer agent.

Antimicrobial Activity

In vitro tests have shown that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. This makes it a candidate for further investigation in the development of new antibiotics.

Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism appears to involve the modulation of oxidative stress pathways.

Data Table: Biological Activities Overview

Activity Cell Line/Organism IC50 Value (µM) Reference
AnticancerMCF-7 (Breast Cancer)15
AnticancerA549 (Lung Cancer)20
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli12
NeuroprotectionSH-SY5Y (Neuroblastoma)N/A

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical institute assessed the antimicrobial potential of this compound against clinical isolates of bacteria. The findings revealed that it effectively inhibited bacterial growth, suggesting its utility in treating infections resistant to conventional antibiotics.

Case Study 3: Neuroprotective Mechanism

Investigations into the neuroprotective effects highlighted its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This positions this compound as a promising candidate for further research in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Differences:

  • Reactivity: The 5-amino group in the target compound provides a site for hydrogen bonding and further functionalization (e.g., acylation), whereas bromo or iodo substituents favor electrophilic aromatic substitution or cross-coupling .
  • Stability : The tert-butyl group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), as observed in deprotection steps for carfentanil analogs . In contrast, silyl ethers (e.g., in CAS 1426425-58-2) require fluoride ions for cleavage .
  • Synthetic Utility: The amino-substituted derivative is pivotal in synthesizing bioactive molecules (e.g., opioid derivatives with 13–16% overall yields) , while bromo/iodo analogs are more suited for constructing complex architectures via coupling reactions.

tert-Butyl Aniline Derivatives

Compound Name Substituents CAS Number Molecular Formula Purity Applications
tert-Butyl 2-(4-aminophenoxy)acetate 4-Aminophenoxy acetate 167843-57-4 $ \text{C}{13}\text{H}{19}\text{NO}_3 $ 98% Polymer precursors; enhances solubility in hydrophobic matrices .
tert-Butyl 3-(3-amino-2-methylphenyl)propanoate 3-Amino-2-methylphenyl 1191413-21-4 $ \text{C}{15}\text{H}{23}\text{NO}_2 $ 95% Intermediate for antitumor agents; methyl group improves metabolic stability .

Key Differences:

  • Backbone Flexibility : Indazole derivatives (target compound) exhibit rigid bicyclic structures, favoring target binding in enzyme pockets, while aniline derivatives (e.g., CAS 167843-57-4) possess flexible linkers for modular drug design .
  • Biological Activity : The indazole core is prevalent in kinase inhibitors (e.g., PAK1 and JAK2), whereas aniline derivatives are often used in antimicrobial or anticancer agents .

Biological Activity

tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS Number: 1036389-72-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological activity.

  • Molecular Formula : C₁₂H₁₅N₃O₃
  • Molecular Weight : 249.27 g/mol
  • Synthesis : The compound can be synthesized using palladium-catalyzed reactions under specific conditions, yielding high purity (>95%) and good yields (90%) .

Anticancer Properties

Recent studies have indicated that indazole derivatives exhibit anticancer properties by inhibiting various kinases involved in cancer progression. In particular, the compound has shown promise in inhibiting GSK-3β, a kinase implicated in cancer cell survival and proliferation. The IC₅₀ value for GSK-3β inhibition was reported to be around 8 nM, indicating potent activity .

Anti-inflammatory Effects

The compound's structural analogs have been evaluated for anti-inflammatory activity. For example, related indazole derivatives have demonstrated significant inhibition of COX enzymes, which are key mediators in inflammatory processes. A select subset of these compounds showed IC₅₀ values lower than those of established anti-inflammatory drugs like celecoxib .

Neuroprotective Activity

Research has also explored the neuroprotective effects of indazole derivatives. In vitro studies demonstrated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

StudyCompoundBiological ActivityFindings
Study 1This compoundGSK-3β InhibitionIC₅₀ = 8 nM; significant reduction in cancer cell viability
Study 2Indazole DerivativeAnti-inflammatoryIC₅₀ values < celecoxib; effective against COX enzymes
Study 3Indazole AnalogsNeuroprotectionIncreased cell viability in neuronal cultures under oxidative stress

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways. Its inhibition of GSK-3β leads to altered phosphorylation states of various substrates involved in cell cycle regulation and apoptosis. Additionally, its anti-inflammatory effects may stem from the suppression of pro-inflammatory cytokine production and inhibition of COX enzymes.

Q & A

Q. Basic

  • Storage : Keep in tightly sealed containers at –20°C in a well-ventilated, explosion-proof freezer to prevent degradation and autoignition .
  • Handling : Use grounded metal containers and non-sparking tools during transfers. Avoid heat sources and static discharge .

What analytical techniques are critical for confirming purity and structural integrity?

Q. Basic

  • HPLC : Quantify purity (>95% recommended) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR and Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and assign protons/carbons (¹H/¹³C NMR) to detect tautomeric forms or impurities .

How can X-ray crystallography resolve tautomeric forms of this compound?

Q. Advanced

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.
  • Refinement : Apply SHELXL to model tautomeric states (e.g., keto-enol equilibria) by analyzing electron density maps and hydrogen-bonding networks .
  • Validation : Cross-reference with DFT-calculated bond lengths and angles to resolve ambiguities .

How to address discrepancies in NMR data during characterization?

Q. Advanced

  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C to 60°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons in complex regions (e.g., NH and oxo groups) .
  • X-ray Validation : Compare experimental NMR shifts with those predicted from SC-XRD structures to resolve contradictions .

What strategies optimize solubility for in vitro bioactivity assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without denaturing proteins .
  • Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble salts, as demonstrated for tert-butyl-protected heterocycles .
  • Surfactant Micelles : Incorporate polysorbate-80 for liposomal formulations in cellular uptake studies .

How to design kinetic studies for reactivity under varying conditions?

Q. Advanced

  • pH-Dependent Stability : Monitor degradation rates via UV-Vis spectroscopy across pH 3–9 (buffered solutions at 37°C) .
  • Thermal Analysis : Use DSC/TGA to assess decomposition thresholds and identify safe reaction temperatures .
  • Catalytic Screening : Test Pd/C or enzyme catalysts (e.g., lipases) for regioselective modifications (e.g., acyl transfer) .

How to analyze hydrogen-bonding networks in the crystal structure?

Q. Advanced

  • SHELX Refinement : Use SHELXL’s hydrogen-bond constraints (e.g., DFIX, DANG) to model interactions between NH, oxo, and carboxylate groups .
  • Topology Analysis : Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., N–H···O vs. C–H···π) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Reactant of Route 2
tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

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